4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide
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Overview
Description
4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide is a synthetic compound with the molecular formula C17H13N3O2S and a molecular weight of 323.37 g/mol
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Biochemical Pathways
Given the diverse biological activities associated with thiazole derivatives, it is likely that this compound affects multiple pathways . For example, the inhibition of prostaglandin biosynthesis, as mentioned above, would affect the arachidonic acid pathway .
Result of Action
Thiazole derivatives have been associated with a range of effects due to their diverse biological activities . For instance, they may have antimicrobial effects, potentially by disrupting bacterial cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide typically involves the reaction of 6-ethoxybenzo[d]thiazol-2-amine with 4-cyanobenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The cyano and benzamide groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring and the cyano group.
Condensation Reactions: The amide group can participate in condensation reactions with other compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield substituted benzamides, while oxidation reactions may produce oxidized derivatives of the thiazole ring.
Scientific Research Applications
4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antibacterial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
- 4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
- 4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)benzenesulfonamide
- 4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)benzylamine
Uniqueness
4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide is unique due to the presence of both the cyano and ethoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-cyano-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c1-2-22-13-7-8-14-15(9-13)23-17(19-14)20-16(21)12-5-3-11(10-18)4-6-12/h3-9H,2H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSGZLAMEHVGSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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